

Synthesis of Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Glu(OtBu)-
Thr(ψ (Me,Me)pro)-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH, a pseudoproline dipeptide critical for advanced solid-phase peptide synthesis (SPPS). This guide details the experimental protocols, key characterization data, and the strategic importance of this building block in producing complex and aggregation-prone peptides with high purity and yield.

Introduction

Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH is a specialized dipeptide derivative designed to overcome challenges associated with peptide aggregation during SPPS.^[1] The incorporation of a pseudoproline (oxazolidine) moiety, formed from the threonine residue, introduces a "kink" in the growing peptide backbone. This structural disruption effectively interrupts inter-chain hydrogen bonding, which is the primary cause of β -sheet formation and subsequent aggregation.^{[2][3]} The use of this dipeptide not only enhances the solubility of the resin-bound peptide but also improves coupling efficiency, leading to higher purity and overall yield of the final peptide product.^[1] The Fmoc protecting group on the N-terminus allows for standard deprotection cycles in SPPS, while the tert-butyl (OtBu) group on the glutamic acid side-chain provides orthogonal protection, removable under acidic conditions during final cleavage.

Physicochemical Properties and Characterization

Accurate characterization of Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH is essential to ensure its quality and suitability for peptide synthesis. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	957780-56-2	[4] [5] [6]
Molecular Formula	C ₃₁ H ₃₈ N ₂ O ₈	[4] [5]
Molecular Weight	566.64 g/mol	[5]
Appearance	White to off-white powder	[4] [6]
Purity (HPLC)	≥97%	[4]
Storage Conditions	Store at ≤ -4 °C	[4]

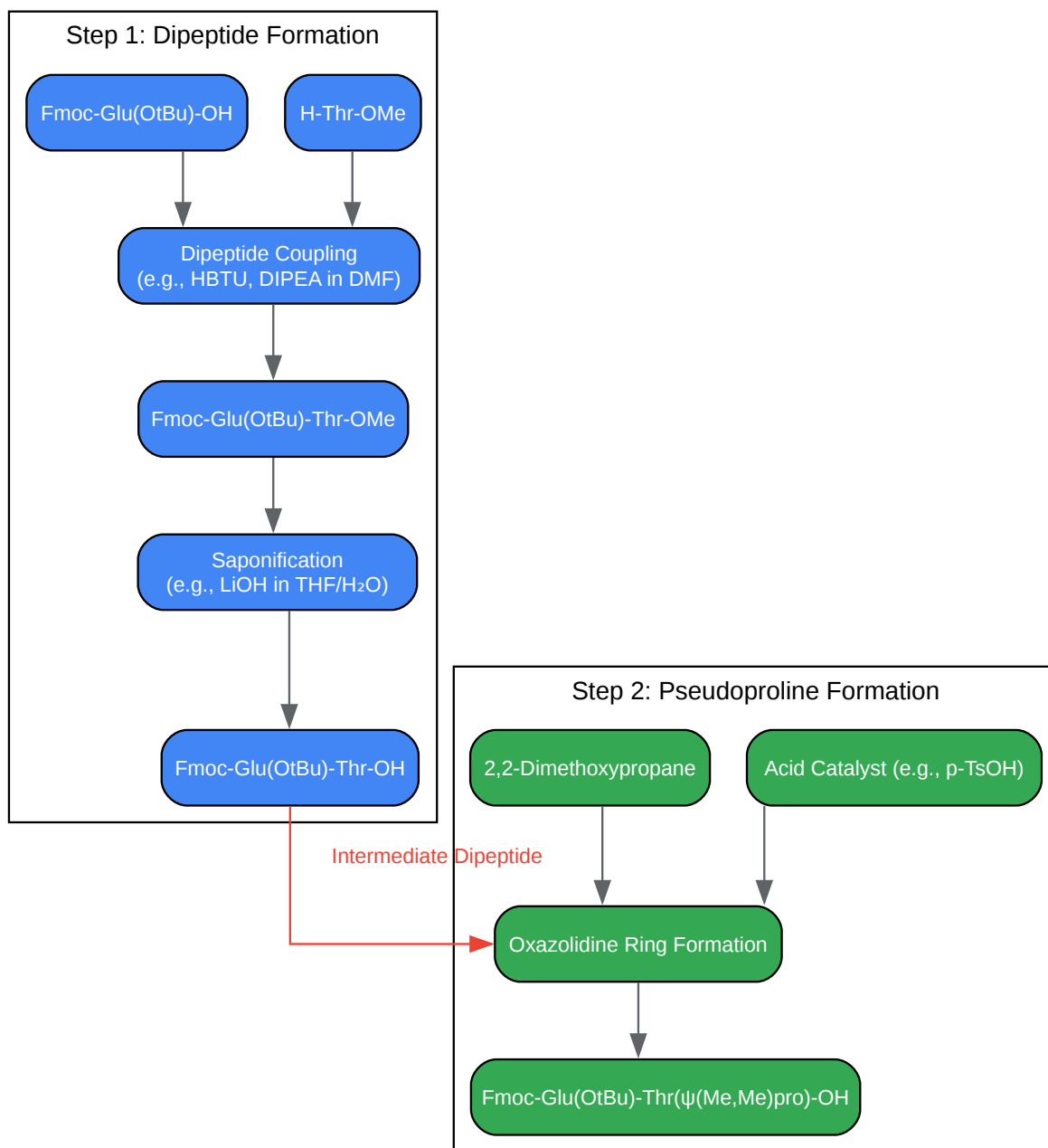
Characterization Data

Spectroscopic data is vital for the structural confirmation of the synthesized dipeptide.

Data Type	Summary of Expected Results	Source
¹ H NMR	Characteristic peaks for the Fmoc, Glu(OtBu), and Thr(ψ (Me,Me)pro) moieties are expected.	[7]
Mass Spectrometry	The molecular ion peak corresponding to the calculated molecular weight should be observed.	[7]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the functional groups present (e.g., C=O, N-H, C-O) are expected.	[7]

Synthesis Workflow

The synthesis of Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH is a two-step process. The first step involves the coupling of the protected amino acids, Fmoc-Glu(OtBu)-OH and H-Thr-OMe, followed by saponification to yield the dipeptide Fmoc-Glu(OtBu)-Thr-OH. The second step is the formation of the oxazolidine ring to produce the final pseudoproline dipeptide.



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A diagram illustrating the two-step synthesis of the target pseudoproline dipeptide.

Experimental Protocols

The following protocols are based on established methods for peptide coupling and pseudoproline formation. Researchers should adapt these procedures as necessary based on laboratory conditions and available reagents.

Step 1: Synthesis of Fmoc-Glu(OtBu)-Thr-OH

- Coupling Reaction:
 - Dissolve Fmoc-Glu(OtBu)-OH (1.0 eq) and H-Thr-OMe·HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
 - Cool the solution to 0 °C in an ice bath.
 - Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and act as a base.
 - Add a coupling reagent such as HBTU (1.0 eq) to the reaction mixture.
 - Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester, Fmoc-Glu(OtBu)-Thr-OMe.
- Saponification:
 - Dissolve the crude Fmoc-Glu(OtBu)-Thr-OMe in a mixture of tetrahydrofuran (THF) and water.
 - Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.2 eq).
 - Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
 - Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl.

- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo to yield the dipeptide acid, Fmoc-Glu(OtBu)-Thr-OH.

Step 2: Synthesis of Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH

- Oxazolidine Ring Formation:
 - Suspend the dipeptide acid, Fmoc-Glu(OtBu)-Thr-OH (1.0 eq), in 2,2-dimethoxypropane.
 - Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).
 - Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC or LC-MS.
 - Upon completion, quench the reaction by adding a weak base, such as triethylamine, to neutralize the acid catalyst.
 - Remove the excess 2,2-dimethoxypropane and solvent under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the final product, Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH, as a white to off-white powder.

Applications in Peptide Synthesis

The primary application of Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH is in Fmoc-based solid-phase peptide synthesis.^[3] It is particularly advantageous in the synthesis of:

- Long Peptides: By preventing aggregation, it allows for the successful synthesis of peptide chains that would otherwise be intractable.
- Hydrophobic Peptides: It improves the solvation of hydrophobic sequences, which are highly prone to aggregation.
- Cyclic Peptides: The "kink" introduced by the pseudoproline can pre-organize the linear peptide for more efficient cyclization.

Conclusion

Fmoc-Glu(OtBu)-Thr(ψ (Me,Me)pro)-OH is a powerful tool in the arsenal of peptide chemists. Its strategic use can significantly improve the outcome of challenging peptide syntheses, leading to higher quality products and enabling the creation of novel peptide-based therapeutics and research tools. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis and application of this valuable building block.

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